
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide
Übersicht
Beschreibung
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide is a useful research compound. Its molecular formula is C23H18Br2N2O7S2 and its molecular weight is 658.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)benzofuran-6-sulfonamide, also known as a selective PTP1B inhibitor, has garnered attention for its potential therapeutic applications in various diseases, particularly those related to metabolic disorders and cancer. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzofuran core with sulfonamide and brominated phenolic groups, which are critical for its interaction with biological targets.
The primary mechanism of action of this compound involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in various signaling pathways that regulate insulin sensitivity and cell growth. By inhibiting PTP1B, the compound may enhance insulin signaling and have potential applications in treating type 2 diabetes and obesity-related conditions.
Inhibition of PTP1B
Research indicates that this compound exhibits potent inhibitory activity against PTP1B. The IC₅₀ values reported for this compound are approximately 4 µM and 8 µM for different PTP1B isoforms . This level of inhibition suggests a strong potential for therapeutic use in conditions where PTP1B plays a detrimental role.
Table 1: Inhibition Potency of Various Compounds on PTP1B
Compound Name | IC₅₀ (µM) |
---|---|
This compound | 4 |
Sodium Orthovanadate | 15.10 |
Ursolic Acid | 11.34 |
Other Benzofuran Derivatives | Varies |
Study on Metabolic Disorders
A study conducted by Ha et al. (2020) demonstrated that the administration of this compound in diabetic mouse models resulted in improved glucose tolerance and increased insulin sensitivity. The results indicated a significant reduction in blood glucose levels post-treatment compared to control groups .
Cancer Research
In another investigation focusing on cancer cell lines, the compound showed promising results in inhibiting cell proliferation in breast cancer models. The mechanism was attributed to the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Additional Biological Activities
Beyond PTP1B inhibition, preliminary studies suggest that this compound may possess antioxidant properties, contributing to its overall therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.
Eigenschaften
IUPAC Name |
3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-(4-sulfamoylphenyl)-1-benzofuran-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2O7S2/c1-2-19-21(22(28)12-9-17(24)23(29)18(25)10-12)16-8-7-15(11-20(16)34-19)36(32,33)27-13-3-5-14(6-4-13)35(26,30)31/h3-11,27,29H,2H2,1H3,(H2,26,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYGXLAJQDAWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C4=CC(=C(C(=C4)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.